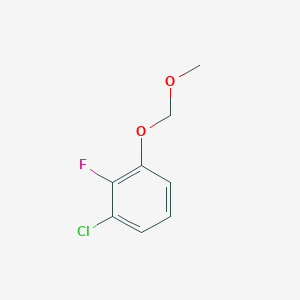

1-Chloro-2-fluoro-3-(methoxymethoxy)benzene

説明

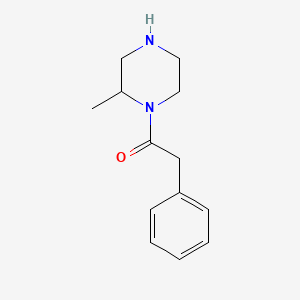

1-Chloro-3-fluoro-2-(methoxymethoxy)benzene is a chemical compound with the CAS Number: 1865062-93-6 . It has a molecular weight of 190.6 . The compound is typically stored at temperatures between 2-8°C . It is usually in a liquid form .

Physical And Chemical Properties Analysis

1-Chloro-3-fluoro-2-(methoxymethoxy)benzene is a liquid at room temperature . It has a molecular weight of 190.6 . The InChI code for this compound is1S/C8H8ClFO2/c1-11-5-12-8-6(9)3-2-4-7(8)10/h2-4H,5H2,1H3 , which provides information about its molecular structure.

科学的研究の応用

Organic Synthesis

- The preparation of 2-fluoro-3-alkoxy-1,3-butadienes showcases the relevance of chloro-fluoro-methoxy compounds in facilitating smooth cycloaddition reactions, which are fundamental in creating complex organic molecules (Patrick, Rogers, & Gorrell, 2002).

Material Science

- The study on the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3 demonstrates the utility of methoxy and halogenated compounds in the formation of novel materials through cationic polymerizations, indicating potential applications for similar chloro-fluoro-methoxy compounds in material science (Dittmer, Pask, & Nuyken, 1992).

Photophysical Studies

- Investigations into the photochemical reaction mechanisms of dibenzoylmethane compounds, including those with chloro and fluoro substitutions, offer insights into the photostability and reactivity of related chloro-fluoro-methoxy compounds, which could be significant in designing photoresistant materials or understanding photodegradation processes (Wang, Guo, Wang, & Ma, 2021).

Catalysis

- The use of chloro(tetraphenylporphyrinato)iron as a catalyst for the addition of carbenes derived from aryldiazoacetates to arenes indicates the potential catalytic applications of chloro-fluoro-methoxy compounds in facilitating chemical reactions, particularly in organic synthesis and industrial processes (Mbuvi & Woo, 2009).

Safety and Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

特性

IUPAC Name |

1-chloro-2-fluoro-3-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDPHWLRLDUMMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=CC=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-fluoro-3-(methoxymethoxy)benzene | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)

![2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6332436.png)

![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%](/img/structure/B6332464.png)